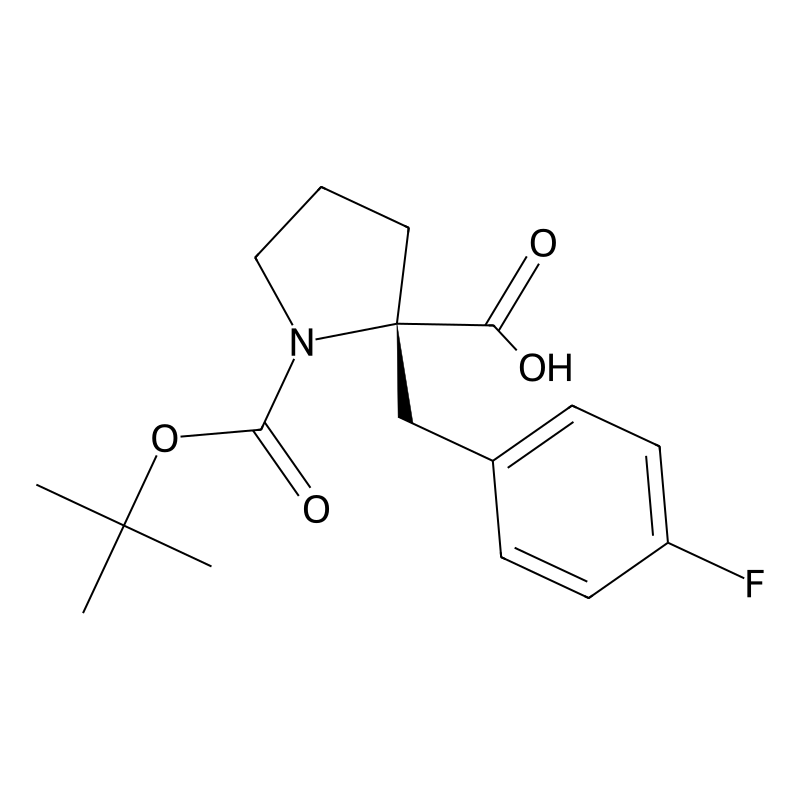

(S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

One of the primary applications of (S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid is in peptide synthesis. It serves as a protected amino acid building block, specifically an L-proline derivative. The tert-butoxycarbonyl (Boc) group protects the amine group of the proline residue, while the 4-fluorobenzyl (Fmoc) group protects the alpha-carboxyl group. This selective protection allows for the controlled formation of peptide bonds during peptide chain assembly using techniques like solid-phase peptide synthesis [1].

Here are some references for the use of (S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid in peptide synthesis:

- [1] Atherton, E., & Meldal, M. (1989). Solid-phase peptide synthesis. IRL Press.

Medicinal Chemistry

(S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid also finds application in medicinal chemistry research due to the presence of the proline ring. Proline is a crucial amino acid involved in protein structure and function, and its derivatives can be explored for their potential therapeutic properties. Studies have investigated the use of proline derivatives, including (S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid, in the development of new drugs targeting various diseases [2, 3].

Here are some references for the use of (S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid in medicinal chemistry:

(S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid is a synthetic compound characterized by its unique structure, which includes a pyrrolidine ring and multiple functional groups. The compound has the molecular formula C17H22FNO4 and a molecular weight of 323.36 g/mol. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine nitrogen, while the 4-fluorobenzyl group is attached to the second carbon of the pyrrolidine ring, providing potential sites for further chemical modifications . This compound is notable for its role as a protected amino acid building block, specifically as a derivative of L-proline.

- Wear gloves and safety glasses when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid inhalation, ingestion, and skin contact.

- Dispose of the compound according to appropriate chemical waste disposal regulations.

The biological activity of (S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid is primarily linked to its role as a proline derivative. Proline and its derivatives are known to play significant roles in protein structure and function. Research has suggested that proline derivatives exhibit various therapeutic properties, including potential applications in drug development targeting diseases such as cancer and metabolic disorders .

The synthesis of (S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid typically involves several steps:

- Formation of the Pyrrolidine Ring: Starting materials such as 4-fluorobenzylamine can be reacted with appropriate carbonyl compounds to form the pyrrolidine structure.

- Protection of Functional Groups: The amine group is protected using the Boc group through standard protection strategies involving carbonic acid derivatives.

- Carboxylic Acid Formation: The carboxylic acid functionality can be introduced via oxidation or through carboxylation reactions.

These steps allow for the selective formation of the desired compound while minimizing side reactions .

(S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid has several applications:

- Peptide Synthesis: It serves as a crucial building block in solid-phase peptide synthesis, allowing for the construction of peptides with specific sequences.

- Medicinal Chemistry: Its derivatives are explored for their therapeutic potential, particularly in drug design targeting various diseases due to their structural similarities with natural amino acids .

- Research Tool: Used in biochemical research to study protein interactions and functions related to proline residues.

Interaction studies involving (S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid focus on its binding affinity and activity with various biological targets. These studies help elucidate its potential therapeutic effects and mechanisms of action. For instance, research may investigate how this compound interacts with enzymes or receptors involved in metabolic pathways or cellular signaling processes .

Several compounds share structural similarities with (S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (R)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid | 706806-64-6 | Enantiomeric form with similar properties but different stereochemistry |

| (S)-1-(tert-Butoxycarbonyl)-2-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid | 1217635-13-6 | Similar structure with a different fluorobenzyl substitution |

| (S)-Proline | 147-85-3 | Natural amino acid that serves as a reference for biological activity |

Uniqueness

The uniqueness of (S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid lies in its specific combination of protecting groups and substitution patterns, which influence its reactivity and biological properties. Its design allows for selective modifications that can enhance its utility in peptide synthesis and medicinal chemistry compared to other similar compounds .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant